3-(Piperidinomethyl)benzoic acid hydrochloride 0.5 hydrate

Description

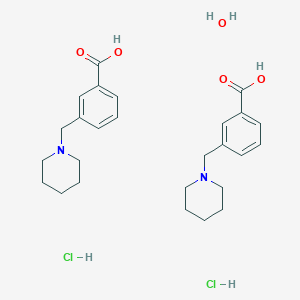

3-(Piperidinomethyl)benzoic acid hydrochloride 0.5 hydrate is a chemical compound with the molecular formula C13H17NO2.ClH. It is commonly used in laboratory settings for various chemical reactions and research purposes . This compound is known for its unique structure, which includes a piperidine ring attached to a benzoic acid moiety, making it a valuable intermediate in organic synthesis.

Properties

CAS No. |

863991-96-2 |

|---|---|

Molecular Formula |

C13H20ClNO3 |

Molecular Weight |

273.75 g/mol |

IUPAC Name |

3-(piperidin-1-ylmethyl)benzoic acid;hydrate;hydrochloride |

InChI |

InChI=1S/C13H17NO2.ClH.H2O/c15-13(16)12-6-4-5-11(9-12)10-14-7-2-1-3-8-14;;/h4-6,9H,1-3,7-8,10H2,(H,15,16);1H;1H2 |

InChI Key |

MUHPQAUMZHVLEX-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)O.C1CCN(CC1)CC2=CC(=CC=C2)C(=O)O.O.Cl.Cl |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)O.O.Cl |

solubility |

not available |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(Piperidinomethyl)benzoic acid hydrochloride 0.5 hydrate typically involves the reaction of piperidine with benzyl chloride, followed by the introduction of a carboxyl group. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis in a controlled environment to ensure high purity and yield.

Chemical Reactions Analysis

3-(Piperidinomethyl)benzoic acid hydrochloride 0.5 hydrate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.

Scientific Research Applications

3-(Piperidinomethyl)benzoic acid hydrochloride 0.5 hydrate is a chemical compound with applications in laboratory settings and as a building block in drug synthesis due to its unique molecular structure .

Chemical Properties

- Molecular Formula

- Molecular Weight 264.76 g/mol

- IUPAC Name 3-(piperidin-1-ylmethyl)benzoic acid;hydrate;dihydrochloride

- Solubility Soluble in water

Safety Information

- Hazard Statements According to the safety data sheet, the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is also harmful if swallowed .

- First Aid Measures

- Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention .

- Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, seek medical attention .

- Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur .

- Precautionary Statements If swallowed, rinse mouth and do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell .

Applications

- Laboratory Chemicals This compound is recommended for laboratory use .

- Drug Synthesis 3-(Piperidinomethyl)benzoic acid hydrochloride 0.5 hydrate is used as a building block for drug synthesis because of its distinctive molecular structure .

- Thrombin Inhibitors Aromatic ether derivatives that contain this compound are useful as thrombin inhibitors .

- Corrosion Inhibition This compound may act as an acid corrosion inhibitor for mild steel .

Mechanism of Action

The mechanism of action of 3-(Piperidinomethyl)benzoic acid hydrochloride 0.5 hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and benzoic acid moiety play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

3-(Piperidinomethyl)benzoic acid hydrochloride 0.5 hydrate can be compared with other similar compounds, such as:

4-(Piperidinomethyl)benzoic acid hydrochloride: Similar structure but with the piperidine ring attached at the 4-position.

3-(Morpholinomethyl)benzoic acid hydrochloride: Contains a morpholine ring instead of a piperidine ring.

3-(Piperidinomethyl)phenylacetic acid hydrochloride: Similar structure but with a phenylacetic acid moiety instead of benzoic acid. These compounds share structural similarities but differ in their chemical properties and applications, highlighting the uniqueness of 3-(Piperidinomethyl)benzoic acid hydrochloride 0.5 hydrate

Biological Activity

3-(Piperidinomethyl)benzoic acid hydrochloride 0.5 hydrate is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action, supported by data tables and relevant case studies.

The chemical structure of 3-(Piperidinomethyl)benzoic acid hydrochloride includes a piperidine ring attached to a benzoic acid moiety. This structural configuration is believed to contribute to its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of various benzoic acid derivatives, including 3-(Piperidinomethyl)benzoic acid hydrochloride. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values are crucial in assessing the antimicrobial potential.

Table 1: Antimicrobial Activity of 3-(Piperidinomethyl)benzoic Acid Hydrochloride

| Microorganism | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 7.81 | 15.62 |

| Escherichia coli | 31.25 | 62.50 |

| Bacillus subtilis | 15.62 | 31.25 |

| Pseudomonas aeruginosa | >1000 | >1000 |

The compound demonstrated significant activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with MIC values indicating effective inhibition at low concentrations . However, it showed limited activity against Gram-negative bacteria like Pseudomonas aeruginosa.

Cytotoxicity Studies

Cytotoxicity assays are essential for determining the safety profile of new compounds. The cytotoxic effects of 3-(Piperidinomethyl)benzoic acid hydrochloride were tested on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer).

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Viability (%) at 50 µM |

|---|---|---|

| HeLa | 50 | 60 |

| MCF-7 | 75 | 70 |

| A549 (lung) | >100 | 85 |

The compound exhibited moderate cytotoxicity against HeLa cells, with an IC50 value of 50 µM, while showing lower toxicity towards MCF-7 and A549 cells . These findings suggest that while the compound has potential as an anticancer agent, further optimization may be necessary to enhance selectivity and reduce toxicity.

The mechanism by which 3-(Piperidinomethyl)benzoic acid hydrochloride exerts its biological effects remains under investigation. Preliminary studies suggest that it may inhibit specific enzymes or cellular pathways involved in bacterial growth and cancer cell proliferation.

- Enzyme Inhibition : The compound may act as an inhibitor of key metabolic enzymes in bacteria, disrupting their growth.

- Cell Cycle Arrest : In cancer cells, it could induce cell cycle arrest, leading to increased apoptosis.

Case Studies

A recent study highlighted the use of this compound in a series of experiments aimed at evaluating its effectiveness against resistant bacterial strains and various cancer models. The results indicated a promising profile for further development:

- Study on Resistant Bacteria : The compound was tested against methicillin-resistant Staphylococcus aureus (MRSA), showing significant inhibitory effects at concentrations lower than those required for traditional antibiotics.

- Cancer Treatment : Experiments on HeLa cells revealed that treatment with the compound resulted in increased apoptosis markers compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.